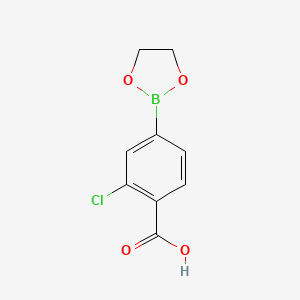

2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BClO4/c11-8-5-6(10-14-3-4-15-10)1-2-7(8)9(12)13/h1-2,5H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPIMKIELZIAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid CAS number 890839-31-3

An In-depth Technical Guide to 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid

This guide provides an in-depth technical overview of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (CAS No. 890839-31-3), a versatile bifunctional building block for researchers, chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, core applications, and safe handling protocols, grounding our discussion in established chemical principles and field-proven insights.

Introduction: A Multifunctional Synthetic Building Block

2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is a specialized organic compound that has gained prominence as a key intermediate in the synthesis of complex organic molecules. Its structure is distinguished by three key functional groups on a benzene ring: a carboxylic acid, a chloro substituent, and a pinacol boronic ester. This unique arrangement makes it an invaluable tool in medicinal chemistry and materials science.[1][2]

The primary utility of this reagent lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] The boronic ester serves as the nucleophilic partner in this reaction, enabling the formation of a new carbon-carbon bond. The chloro and carboxylic acid groups provide orthogonal handles for subsequent chemical transformations, allowing for the strategic and efficient construction of elaborate molecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis.

Key Properties Summary

| Property | Value | Source |

| CAS Number | 890839-31-3 | [5] |

| Molecular Formula | C₁₃H₁₅BClO₄ | Inferred |

| Molecular Weight | 284.52 g/mol | Inferred |

| IUPAC Name | 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | [5] |

| Appearance | Typically a white to off-white solid | [1] |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)Cl | [5] |

Structural Analysis and Spectroscopic Signature

The molecule's structure dictates its reactivity and its signature in analytical characterization.

-

¹H NMR Spectroscopy : In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show distinct signals. The twelve protons of the two methyl groups on the pinacol ester would appear as a sharp singlet around 1.3 ppm. The aromatic protons would appear further downfield, typically between 7.5 and 8.5 ppm, with their splitting pattern dictated by their coupling to each other. The acidic proton of the carboxylic acid would be a broad singlet at a significantly downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.[6][7]

-

¹³C NMR Spectroscopy : The carbon spectrum would reveal signals for the methyl carbons of the pinacol group around 25 ppm and the quaternary carbons of the pinacol group around 85 ppm. The aromatic carbons would resonate in the 120-140 ppm range, with the carbon attached to the boron atom (C-B) showing a characteristically broad signal due to quadrupolar relaxation. The carbonyl carbon of the carboxylic acid would be found significantly downfield, typically >165 ppm.[6]

Synthesis and Purification

While numerous suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and handling considerations. A common and logical approach involves the borylation of a suitable precursor.

Representative Synthetic Workflow

A plausible and widely used method for synthesizing arylboronic esters is the Miyaura borylation reaction, starting from an aryl halide. In this case, the logical starting material would be 2-chloro-4-bromobenzoic acid or a protected derivative.

Experimental Protocol: Miyaura Borylation

This protocol is a representative example based on established literature procedures and should be adapted and optimized.

-

Reaction Setup : To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add methyl 2-chloro-4-bromobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and a strong, non-aqueous base such as potassium acetate (3.0 eq).

-

Solvent and Catalyst : Add a dry, degassed solvent such as 1,4-dioxane or toluene. To this mixture, add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).

-

Reaction Execution : Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.

-

Workup : Cool the reaction to room temperature and filter it through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

-

Purification (Intermediate) : Purify the resulting crude ester intermediate via flash column chromatography on silica gel.

-

Hydrolysis : Dissolve the purified ester in a suitable solvent system (e.g., THF/water) and add a base like lithium hydroxide (LiOH). Stir at room temperature until the ester is fully hydrolyzed.

-

Final Isolation : Acidify the mixture with dilute HCl to precipitate the final product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this reagent is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C-C bond between an organoborane and an organohalide.[4]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[3]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.

-

Transmetalation : A base activates the boronic ester, facilitating the transfer of the aryl group from boron to the palladium center. This step regenerates the borate salt.

-

Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Field-Proven Insights & Protocol

The presence of both a deactivating chloro group and a potentially coordinating carboxylic acid group requires careful consideration when designing a coupling reaction.

-

Causality Behind Choices :

-

Base Selection : A common choice is an inorganic base like K₂CO₃ or Cs₂CO₃. The choice can influence the rate of transmetalation and suppress side reactions. Cesium carbonate is often used for less reactive substrates.[8]

-

Catalyst/Ligand System : The choice of palladium catalyst and phosphine ligand is critical. For a chloro-substituted arene, a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) can promote the often rate-limiting oxidative addition step.[9]

-

Solvent : A mixture of an organic solvent (like dioxane, toluene, or DME) and water is frequently used to dissolve both the organic substrates and the inorganic base.[4]

-

Experimental Protocol: Typical Suzuki Coupling

-

Reagent Preparation : In a reaction vessel, combine 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (1.1 eq), the aryl halide coupling partner (1.0 eq), and the base (e.g., K₂CO₃, 2.5 eq).

-

Inert Atmosphere : Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon).

-

Solvent and Catalyst Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of inert gas.

-

Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[4]

-

Workup : After completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification : Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl compound.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

Hazard Identification

Based on safety data sheets for similar compounds, 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is considered hazardous.[10][11][12]

-

Acute oral toxicity

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment :

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage Recommendations

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12]

-

Incompatibilities : Keep away from strong oxidizing agents.[12]

-

Atmosphere : Due to the potential for hydrolysis of the boronic ester, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure long-term stability and reactivity.[12]

Conclusion

2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is a powerful and versatile building block for modern organic synthesis. Its trifunctional nature provides a platform for convergent and efficient synthetic strategies, particularly in the construction of novel pharmaceutical agents and functional materials. A comprehensive understanding of its properties, reactivity in the Suzuki-Miyaura coupling, and proper handling procedures enables researchers to fully leverage its synthetic potential.

References

-

J&K Scientific. 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Retrieved from J&K Scientific. [Link]

-

Loba Chemie. (2016, May 18). 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]

-

Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(8), 6439-6468. [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from Fisher Scientific. [Link]

-

Smith, A. B., et al. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. Organic Letters, 21(18), 7439-7443. [Link]

-

Labbox Export. Benzoic acid AGR. Retrieved from Labbox Export. [Link]

-

Ncube, B., et al. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 19(12), 20038-20062. [Link]

-

LookChem. 3-chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Retrieved from LookChem. [Link]

-

Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]

-

University of Calgary. benzoic acid (NMR Spectrum). Retrieved from University of Calgary Chemistry. [Link]

-

PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Retrieved from PubChem. [Link]

-

Chemical e-data Search. CAS 180516-87-4 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Retrieved from Chemical e-data Search. [Link]

-

Pavithra, J., et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91-95. [Link]

-

Acta Crystallographica Section C: Structural Chemistry. (2020). 2-Chloro-4-nitrobenzoic acid as a coformer with pharmaceutical cocrystals and molecular salts. Retrieved from PubMed. [Link]

-

Arshad, M. N., et al. (2011). 2-Chloro-4-(2-iodobenzenesulfonamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1327. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid | International Journal of Progressive Research in Science and Engineering [journal.ijprse.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Lab Reporter [fishersci.se]

- 5. jk-sci.com [jk-sci.com]

- 6. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

- 7. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.be [fishersci.be]

- 13. lobachemie.com [lobachemie.com]

An In-depth Technical Guide on the Chemical Stability and Storage of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

This guide provides a comprehensive overview of the chemical stability and optimal storage conditions for 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the integrity of this versatile chemical compound.

Introduction: A Molecule of Interest

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a chloro-substituted benzoic acid moiety and a boronic acid pinacol ester. This unique combination makes it a valuable building block, particularly in the synthesis of complex organic molecules and as a key component in the development of novel therapeutic agents.[2][3][4][5] The boronic acid group, protected as a pinacol ester, offers enhanced stability over the free boronic acid, making it more amenable to a variety of synthetic transformations.[6][7][8]

Chemical Stability Profile

The stability of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is primarily dictated by the boronic acid pinacol ester functionality. While generally more stable than their corresponding free boronic acids, pinacol esters are susceptible to certain degradation pathways.[6][7][9]

Hydrolysis: The Primary Degradation Pathway

The most significant stability concern for boronic acid pinacol esters is hydrolysis, which cleaves the boronate ester to the corresponding boronic acid and pinacol.[9][10] This reaction is often reversible and can be influenced by the presence of water and the pH of the environment.[9][10]

The general mechanism for the hydrolysis of an arylboronic acid pinacol ester is depicted below:

Caption: Generalized Hydrolysis Pathway of an Arylboronic Acid Pinacol Ester.

Protodeboronation: An Irreversible Degradation

A more detrimental degradation pathway is protodeboronation, where the carbon-boron bond is cleaved, resulting in the loss of the boronic acid functionality and its replacement with a hydrogen atom.[10][11] This process is generally irreversible and can be catalyzed by aqueous conditions, particularly at non-neutral pH.[10][11] While esterification to the pinacol boronate can offer some protection, it does not entirely prevent protodeboronation.[11]

Caption: Protodeboronation of 2-Chloro-4-(pinacolato)boron-benzoic acid.

Influence of Substituents

The electronic nature of the substituents on the aromatic ring can influence the rate of both hydrolysis and protodeboronation. The presence of the electron-withdrawing chloro and carboxylic acid groups on the phenyl ring of the target molecule can impact the stability of the C-B bond.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and purity of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. The following recommendations are based on general guidelines for boronic acid derivatives and safety data sheet information for similar compounds.[12][13][14][15][16]

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store refrigerated (2-8 °C).[13][14] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen. |

| Container | Keep in a tightly sealed container.[12][13][15][16] | Prevents ingress of moisture and air. |

| Light | Protect from light. | While not explicitly stated for this compound, light can catalyze degradation in some organic molecules. |

| Location | Store in a dry, well-ventilated area.[12][13][14][15][16] | Prevents moisture condensation and ensures a safe storage environment. |

Handling Procedures

-

Handling Environment: Handle in a fume hood to avoid inhalation of dust.[12][13][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.[12][13][14][15][16]

-

Dispensing: When dispensing, work quickly to minimize exposure to the atmosphere. Use of a glove box is recommended for handling larger quantities or for long-term storage of opened containers.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[15]

Experimental Protocol: Stability Assessment

To ensure the quality of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, particularly for long-term studies or when using material from a previously opened container, a stability assessment is recommended.

Objective

To determine the purity and extent of degradation of a sample of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Materials

-

Test sample of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

-

Reference standard of known purity

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable mobile phase modifier)

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology

Caption: Workflow for HPLC-based Stability Assessment.

Step-by-Step Protocol:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.

-

Prepare a sample solution of the test material at the same concentration.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the reference standard to determine its retention time and peak area.

-

Inject the test sample.

-

Compare the chromatogram of the test sample to the reference standard. Look for the presence of additional peaks which may indicate impurities or degradation products. The primary degradation product to monitor for would be 2-chloro-4-boronobenzoic acid (from hydrolysis) and 2-chlorobenzoic acid (from protodeboronation).

-

Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

-

Conclusion

The chemical stability of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is robust under appropriate storage conditions. The pinacol ester provides significant protection to the boronic acid moiety, a feature crucial for its utility in multi-step organic synthesis. However, an awareness of its susceptibility to hydrolysis and protodeboronation, particularly in the presence of moisture and at non-neutral pH, is essential. By adhering to the recommended storage and handling guidelines, and by performing periodic stability assessments, researchers can ensure the integrity of this valuable compound, leading to more reliable and reproducible experimental outcomes.

References

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

-

Assessing the stability and reactivity of a new generation of boronic esters. FSU Libraries. [Link]

-

Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. MDPI. [Link]

-

Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Royal Society of Chemistry. [Link]

-

Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. ChemRxiv. [Link]

-

SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

-

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. J&K Scientific. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Center for Biotechnology Information. [Link]

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. [Link]

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. PubChem. [Link]

-

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. MilliporeSigma. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. keyorganics.net [keyorganics.net]

- 13. combi-blocks.com [combi-blocks.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is a trifunctional synthetic building block of significant interest in the fields of medicinal chemistry and materials science. Its architecture, featuring a boronic acid pinacol ester, an aryl chloride, and a carboxylic acid on a single benzene ring, offers a versatile platform for the construction of complex molecular entities. The strategic positioning of these functional groups allows for a range of selective chemical transformations, making it an invaluable tool for the synthesis of novel pharmaceutical agents and functional materials.

This guide provides a comprehensive analysis of the compound's reactivity profile, with a primary focus on its application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of its reactivity, present field-proven experimental protocols, and discuss strategies for leveraging its multifunctional nature in advanced synthetic applications.

Section 1: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and handling requirements is fundamental to its successful and safe implementation in any synthetic protocol.

Compound Data Summary

The key physicochemical properties of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 890839-31-3 | [1] |

| Molecular Formula | C₁₃H₁₆BClO₄ | [2][3] |

| Molecular Weight | 282.53 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 125-127 °C | [3] |

| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, THF, Dioxane) | [4] |

Critical Handling and Storage Protocols

Boronic acids and their pinacol esters require specific handling procedures to ensure their stability and reactivity. The pinacol ester group, while more robust than the free boronic acid, is still susceptible to degradation.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C) to minimize hydrolysis and potential degradation.[5][6] Containers that have been opened must be carefully resealed to prevent moisture ingress.[5]

-

Handling: Always handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[6][7] Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[8][9] Avoid contact with skin and eyes.[5]

-

Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids, as these can lead to decomposition.[6][8]

Section 2: The Core Reactivity - Suzuki-Miyaura Cross-Coupling

The primary utility of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[10]

Mechanistic Overview

The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10][11] The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[11]

-

Oxidative Addition: A Pd(0) complex reacts with an organic halide (the electrophile), inserting itself into the carbon-halide bond to form a square-planar Pd(II) species.[11][12]

-

Transmetalation: In the presence of a base, the organoboron compound (the nucleophile) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic ester, forming a more nucleophilic "ate" complex.

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst.[11]

Field-Proven Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Objective: To synthesize 2-Chloro-4-(Aryl)benzoic acid.

Materials:

-

2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Pd(PPh₃)₄ (0.03 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 eq)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq), finely ground

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology:

-

Reagent Assembly: To a dry Schlenk flask under an inert atmosphere (Argon), add 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, the aryl bromide, the palladium catalyst, and the base.

-

Causality: Assembling the solid reagents under an inert atmosphere prevents premature degradation of the catalyst and boronic ester. The choice of catalyst depends on the substrate; Pd(PPh₃)₄ is a classic choice, while dppf-ligated catalysts often show broader substrate scope and higher thermal stability.

-

-

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.

-

Causality: The solvent system is critical. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heating accelerates all steps of the catalytic cycle. The specific temperature is a balance between reaction rate and potential thermal decomposition of the reactants or catalyst.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product.

-

Causality: Acidification ensures the product is in its neutral, less water-soluble form, allowing it to be extracted into the organic layer.

-

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Causality: The brine wash removes residual water, and Na₂SO₄ removes trace moisture to yield a dry product solution. Purification is necessary to remove catalyst residues, unreacted starting materials, and any side products.

-

Section 3: Orthogonal Reactivity and Advanced Applications

The true synthetic power of this molecule is realized by leveraging the differential reactivity of its three functional groups.

The Aryl Chloride Handle: A Gateway to Sequential Coupling

The C-Cl bond is significantly less reactive towards oxidative addition by Pd(0) than a C-Br or C-I bond. This reactivity difference is the cornerstone of its use in sequential cross-coupling reactions. A Suzuki-Miyaura reaction can be performed selectively at the C-B bond, leaving the C-Cl bond intact for a subsequent transformation. This second coupling at the chloride position typically requires more forcing conditions, such as:

-

More Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) can promote the difficult oxidative addition into the C-Cl bond.

-

Higher Temperatures: Increased thermal energy is often needed to overcome the activation barrier.

-

Alternative Catalysts: Nickel-based catalysts are often more effective for coupling aryl chlorides.

This stepwise approach allows for the controlled and convergent synthesis of unsymmetrical tri- and tetra-substituted aromatic compounds.

Derivatization of the Carboxylic Acid

The carboxylic acid moiety provides another dimension of reactivity that can be accessed independently of the cross-coupling sites. Standard transformations include:

-

Amide Bond Formation: Coupling with amines using activating agents like HATU, HOBt, or EDC to form amides is a common strategy in drug discovery to modulate solubility and biological interactions.

-

Esterification: The carboxylic acid can be converted to an ester (e.g., via Fischer esterification) to act as a protecting group or to modify the compound's pharmacokinetic properties.[13]

These reactions can be performed either before or after Suzuki coupling, providing chemists with tactical flexibility in their synthetic design.

Section 4: Applications in Drug Discovery

The biaryl motif constructed via Suzuki-Miyaura coupling is a privileged structure in medicinal chemistry. Furthermore, the inclusion of a chlorine atom is a well-established strategy in drug design. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[14][15] Over 250 FDA-approved drugs contain chlorine, highlighting its importance in the pharmaceutical industry.[14]

The presence of the carboxylic acid group offers a key point for attachment to other fragments or for forming salt bridges with biological targets. Therefore, 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid serves as an ideal starting material for building libraries of complex molecules for screening in drug discovery programs, from anti-diabetic agents to oncology therapeutics.[16][17]

Conclusion

2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is a highly versatile and powerful building block. Its reactivity is dominated by the boronic ester's participation in Suzuki-Miyaura cross-coupling, a robust and reliable method for C-C bond formation. The compound's true value is unlocked through the strategic and sequential manipulation of its three distinct functional groups—the boronic ester, the aryl chloride, and the carboxylic acid. This trifunctional nature provides a logical and efficient pathway for the synthesis of complex, highly substituted aromatic compounds, making it an indispensable tool for scientists and researchers in the ongoing quest for new medicines and materials.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

J & W PharmLab, LLC. (Date not available). MATERIAL SAFETY DATA SHEET. [Link]

-

Singh, A. K., et al. (2020, July 15). Confirmation of Suzuki–Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. Journal of the American Chemical Society. [Link]

-

RSC Publishing. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

-

PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. [Link]

-

Goud, R., et al. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Goud, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

-

Organic Chemistry Portal. (Date not available). Benzoic Acid Esters, Benzoates. [Link]

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | C13H17BO4 | CID 2734621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 1187591-17-8 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. jwpharmlab.com [jwpharmlab.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Benzoic Acid Esters, Benzoates [organic-chemistry.org]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. calibrechem.com [calibrechem.com]

- 17. preprints.org [preprints.org]

A Comprehensive Technical Guide to 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic Acid for Advanced Research and Development

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, specifically its pinacol ester derivative, 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is a key bifunctional reagent that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring a substituted benzoic acid and a boronic acid pinacol ester, makes it an invaluable building block for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of its commercial sourcing, quality control, handling, and applications, with a focus on empowering researchers to effectively utilize this reagent in their synthetic endeavors.

The presence of both a carboxylic acid and a boronic ester on the same scaffold allows for orthogonal reactivity. The boronic ester moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[2] Simultaneously, the carboxylic acid group provides a handle for further functionalization, such as amide bond formation or esterification, crucial for the synthesis of bioactive molecules and functional materials.[3]

Commercial Availability and Supplier Evaluation

A reliable and high-quality source of starting materials is paramount for reproducible and successful research. 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is available from a number of reputable chemical suppliers. When selecting a supplier, researchers should consider not only the cost but also the purity, consistency, and the quality of the accompanying documentation.

A systematic approach to supplier evaluation is recommended, as outlined in the workflow below. This process should include a thorough review of the supplier's technical data sheets, certificates of analysis (CoA), and safety data sheets (SDS).

Caption: A workflow for the systematic evaluation of commercial suppliers.

Below is a summary of prominent commercial suppliers for 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. It is important to note that product specifications and availability are subject to change, and direct inquiry with the suppliers is always recommended.

| Supplier | Product Number (Example) | CAS Number | Purity (Typical) | Notes |

| Sigma-Aldrich (MilliporeSigma) | Varies by partner | 890839-31-3 | ≥95% | Often available through various partner brands on their platform. |

| BLDpharm | BD231242 | 890839-31-3 | ≥97% | A leading supplier of research chemicals. |

| J&K Scientific | 350795 | 890839-31-3 | ≥97% | Offers a range of research chemicals. |

| TCI Chemicals | T3705 | 890839-31-3 | >98.0% (GC) | Provides detailed specifications and certificates of analysis. |

| ChemScene | CS-0061092 | 890839-31-3 | >98.0% | A supplier focused on bioactive molecules and building blocks. |

Quality Control and Analytical Characterization: Ensuring Reagent Integrity

The purity of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is critical for the success of subsequent reactions. The presence of impurities can lead to side reactions, lower yields, and complicate the purification of the desired product. A key challenge in the analysis of boronic acid pinacol esters is their susceptibility to hydrolysis to the corresponding boronic acid, especially under typical reversed-phase HPLC conditions.

Common Impurities

Potential impurities in commercially available 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can include:

-

Starting materials: Residuals from the synthetic process.

-

2-Chloro-4-carboxyphenylboronic acid: The hydrolysis product of the pinacol ester.

-

Boroxines: Anhydride trimers of the corresponding boronic acid.

-

Homocoupled byproducts: Arising from the synthesis of the boronic ester.

-

Residual palladium: If the synthesis involved a palladium-catalyzed borylation.

It is also important to be aware that some arylboronic acids have been found to be weakly mutagenic in microbial assays, highlighting the need to control their residual levels in active pharmaceutical ingredients (APIs).[4]

Analytical Techniques

A combination of analytical techniques should be employed to fully characterize the purity and identity of the reagent.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a powerful tool for assessing the purity of boronic acid pinacol esters. However, care must be taken to minimize on-column hydrolysis.

Protocol for HPLC Analysis of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid:

-

Column: Use a C18 reversed-phase column with low silanol activity to reduce hydrolysis.

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A typical gradient would be from 10% to 90% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in a non-aqueous, aprotic solvent like acetonitrile immediately before injection to minimize hydrolysis in the sample vial.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are essential for confirming the structure of the compound.

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons, the methyl groups of the pinacol ester, and the carboxylic acid proton. The aromatic region will display a distinct splitting pattern due to the chloro and boronate substituents. The twelve protons of the pinacol methyl groups typically appear as a sharp singlet around 1.3 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum will show signals for the aromatic carbons, the quaternary carbons of the pinacol group, the methyl carbons of the pinacol group, and the carbonyl carbon of the carboxylic acid. The carbon atom attached to the boron will have a characteristic chemical shift.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The expected molecular ion peaks would be [M+H]⁺ in positive ion mode and [M-H]⁻ in negative ion mode.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl-4-carboxylic acids. This reaction is a powerful and versatile method for forming C-C bonds with high functional group tolerance and generally high yields.[5][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl-4-Carboxylic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with an aryl bromide. Optimization may be required for specific substrates.

Materials:

-

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., a mixture of dioxane and water, or toluene and water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, the aryl bromide, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert atmosphere three times.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization or column chromatography.

Safe Handling and Storage

Proper handling and storage are essential to maintain the quality of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and to ensure laboratory safety.

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with copious amounts of water.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

For long-term storage, refrigeration is recommended.

-

Conclusion

2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is a highly valuable and versatile reagent for the synthesis of complex organic molecules. A thorough understanding of its commercial sources, quality control parameters, and reactivity is crucial for its effective application in research and development. By following the guidelines outlined in this technical guide, researchers can confidently and safely utilize this powerful building block to advance their synthetic projects in medicinal chemistry and materials science.

References

- Sigma-Aldrich. 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. (Product Page)

- BLDpharm. BD231242 [890839-31-3] 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. (Product Page)

- J&K Scientific. 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. (Product Page)

- The Role of Phenylboronic Acid in Pharmaceutical Synthesis. PharmaCompass. (2026).

- Kumar, A., et al. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(10), 1409-1422 (2014).

- Fisher Scientific. Safety Data Sheet: (2-Methylpropyl)boronic acid. (2025).

- Carl ROTH.

- Suzuki, A. Recent Advances in the Cross-Coupling Reactions of Organoboron Derivatives with Organic Electrophiles. Journal of Organometallic Chemistry, 576(1-2), 147-168 (1999).

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (Accessed 2024).

- Fisher Scientific. Safety Data Sheet: Allylboronic acid pinacol ester. (2009).

- AK Scientific, Inc. Safety Data Sheet: Allylboronic acid pinacol ester. (Accessed 2024).

- TCI Chemicals. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid. (Product Page)

- Organic Chemistry Portal. Suzuki Coupling. (Accessed 2024).

- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromobenzothiazole. (2025).

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1053-1055 (2011).

- A2B Chem. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. (Product Page)

- Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters, 26(9), 1832-1837 (2024).

- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Angewandte Chemie International Edition, 60(4), 1957-1961 (2021).

- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Green Chemistry, 25(20), 8206-8211 (2023).

- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. (Accessed 2024).

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. (Technical Note)

- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023).

- MilliporeSigma. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. (Product Page)

Sources

Methodological & Application

Application Note & Protocol Guide: Strategic C-C Bond Formation with 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Advantage of a Bifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the efficiency of constructing complex molecular architectures is paramount. Bifunctional building blocks, which possess two distinct reactive handles, offer a powerful platform for convergent synthesis, enabling the rapid assembly of diverse compound libraries. 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is one such exemplary reagent. It incorporates an aryl chloride, a challenging but increasingly accessible electrophile, and a boronic acid pinacol ester, a robust and versatile nucleophilic partner for palladium-catalyzed cross-coupling.

This guide provides an in-depth exploration of the reaction conditions required for C-C bond formation using this substrate, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will dissect the mechanistic underpinnings of the catalytic cycle, provide field-tested experimental protocols, and offer insights into reaction optimization and troubleshooting, empowering researchers to leverage this valuable reagent to its full potential.

The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[1] The reaction facilitates the union of an organoboron species with an organohalide, catalyzed by a palladium complex. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

The Catalytic Cycle

-

Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species, which inserts into the carbon-halogen bond (in our case, the C-Cl bond) of the electrophile. This step forms a square-planar Pd(II) intermediate. The oxidative addition to an aryl chloride is often the rate-determining step due to the high C-Cl bond strength, necessitating specialized catalysts.[2]

-

Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic ester by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium and displaces the halide ligand.[4]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Reaction Parameters for Aryl Chlorides

The success of coupling an aryl chloride like 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid hinges on the judicious selection of the catalyst system and reaction conditions.

-

Palladium Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating aryl chlorides. The key is to use a Pd(0) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) paired with a bulky, electron-rich ligand. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[1]

-

Bulky Phosphines: Tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and biarylphosphines like SPhos and XPhos are highly effective.[4][5]

-

N-Heterocyclic Carbenes (NHCs): Ligands such as IMes and IPr have also proven to be excellent for this transformation, offering high stability and activity.[4][6]

-

-

Base: The choice of base is critical for activating the boronic ester without causing unwanted side reactions.

-

Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are widely used and effective, typically in solvent systems containing water.[2]

-

Anhydrous Conditions: For substrates sensitive to water, potassium trimethylsilanolate (TMSOK) or other alkoxides can be used in anhydrous solvents like THF or dioxane.[7]

-

-

Solvent: Aprotic polar solvents are standard.

-

Ethers: Dioxane and tetrahydrofuran (THF) are very common.

-

Aromatics: Toluene is also frequently used.

-

Co-solvent: A small amount of water is often beneficial when using inorganic bases, as it helps to solubilize the base and facilitate the formation of the boronate complex.

-

Experimental Protocols: A Practical Guide

The bifunctional nature of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid allows it to act as either the electrophile (reacting at the C-Cl bond) or the nucleophile (reacting at the C-B bond). Below are two validated protocols illustrating these distinct applications.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol A: Coupling at the Chloride Position (Substrate as Electrophile)

This protocol describes the reaction of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid with a generic arylboronic acid.

Materials:

-

2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 equiv)

-

Arylboronic Acid (1.2 equiv)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (3.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask, add 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times. This degassing step is crucial to prevent catalyst oxidation and homocoupling side reactions.[3]

-

Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~3-4 to protonate the benzoic acid and any excess boronic acid.

-

Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol B: Coupling at the Boronic Ester Position (Substrate as Nucleophile)

This protocol details the reaction of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid with a generic (hetero)aryl bromide. An aryl bromide is chosen as the coupling partner to favor reaction at the more reactive C-Br bond, preserving the C-Cl bond for potential subsequent functionalization.

Materials:

-

(Hetero)aryl Bromide (1.0 equiv)

-

2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (1.1 equiv)

-

Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)

-

K₂CO₃ or Cs₂CO₃ (2.5 equiv)

-

DMF or Dioxane/Water

Procedure:

-

Vessel Preparation: To a microwave vial or Schlenk flask, add the (hetero)aryl bromide, 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, the palladium catalyst, and the base.

-

Atmosphere Control: Evacuate and backfill the vessel with nitrogen or argon three times.

-

Solvent Addition: Add the chosen solvent system (e.g., Dioxane/H₂O 4:1) via syringe to achieve a concentration of ~0.1-0.2 M.

-

Reaction: Heat the mixture with stirring. Typical thermal conditions are 80-100 °C. Alternatively, microwave irradiation (e.g., 120 °C for 15-30 minutes) can dramatically reduce reaction times.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the limiting aryl bromide is consumed.

-

Workup and Purification: Follow the same workup and purification procedure as described in Protocol A.

Data Summary & Optimization Insights

The following table summarizes common conditions for the Suzuki-Miyaura coupling of aryl chlorides, providing a starting point for optimization.

| Parameter | Condition 1 (Standard) | Condition 2 (For Sensitive Substrates) | Condition 3 (High Activity) | Rationale & Comments |

| Catalyst | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / P(t-Bu)₃ | [Pd(NHC)(allyl)Cl] Pre-catalyst | SPhos offers a good balance of activity and stability. P(t-Bu)₃ is highly active but air-sensitive. NHC pre-catalysts are often air-stable and highly efficient.[4][8] |

| Base | K₃PO₄ | CsF or K₂CO₃ | K-O-t-Bu or TMSOK | K₃PO₄ is a strong, effective base. CsF is milder and can be used for base-sensitive functional groups.[4] Alkoxides are very strong bases used in anhydrous conditions.[7][9] |

| Solvent | Dioxane / H₂O (5:1) | THF (anhydrous) | Toluene | Aqueous systems work well with inorganic bases. Anhydrous THF or Toluene is required for moisture-sensitive reagents or alkoxide bases. |

| Temperature | 80 - 110 °C | 60 - 80 °C | Room Temp. to 80 °C | Higher temperatures are often needed for C-Cl activation. Highly active catalyst systems may allow for lower temperatures. |

Troubleshooting Common Issues

-

No or Low Conversion:

-

Cause: Inactive catalyst or insufficient activation of the C-Cl bond.

-

Solution: Switch to a more electron-rich, bulkier ligand (e.g., from SPhos to XPhos or an NHC). Ensure rigorous degassing to prevent catalyst death. Use a stronger base or higher temperature.

-

-

Protodeboronation (Loss of -B(pin) group):

-

Cause: Presence of excess water or acid, especially at high temperatures.

-

Solution: The pinacol ester is relatively stable, but minimizing reaction time and ensuring the base is sufficient can help. Use anhydrous conditions if the problem persists.[3]

-

-

Homocoupling of Boronic Ester:

-

Cause: Presence of oxygen, which can lead to oxidative coupling of the boronic ester mediated by Pd(II) species.[3]

-

Solution: Improve the degassing procedure (e.g., use freeze-pump-thaw cycles instead of simple nitrogen sparging). Use a pre-catalyst that generates Pd(0) cleanly.

-

Conclusion

2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is a highly versatile and powerful building block for constructing complex molecules via Suzuki-Miyaura cross-coupling. Successful C-C bond formation, particularly at the inert aryl chloride position, is readily achievable through the careful selection of a modern, highly active palladium catalyst system featuring bulky, electron-donating ligands. By understanding the mechanistic principles and adhering to robust experimental protocols, researchers can effectively utilize this reagent to accelerate discovery in chemical synthesis and drug development.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

UdG. (n.d.). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. [Link]

-

ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

-

ACS Publications. (2021, March 13). Cobalt-Catalyzed Coupling of Aryl Chlorides with Aryl Boron Esters Activated by Alkoxides. ACS Catalysis. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubMed. (2001, September 7). Highly active catalysts for the Suzuki coupling of aryl chlorides. [Link]

-

Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

-

White Rose Research Online. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]

-

ChemRxiv. (n.d.). Automated Iterative N-C and C-C Bond Formation. [Link]

-

Ritsumeikan University. (n.d.). Development of C-C Bond Formation by Addition of Carbonyl Compounds to Unsaturated Carbon Bonds. [Link]

-

ICMPP. (n.d.). C-C Bond Formation by Cross-Coupling. [Link]

-

MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

-

PMC - NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

Organic Syntheses. (2020, August 9). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]

-

ResearchGate. (2025, August 7). Organocatalytic methods for CC bond formation. [Link]

-

PMC - NIH. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

-

ResearchGate. (2025, November 20). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

Sources

- 1. icmpp.ro [icmpp.ro]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. Highly active catalysts for the Suzuki coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. orgsyn.org [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Scale-Up Synthesis of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic Acid Derivatives: A Comprehensive Guide to Process Optimization and Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid and its derivatives are pivotal building blocks in contemporary medicinal chemistry, primarily serving as versatile intermediates in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical agents.[1][2][3] The transition from laboratory-scale synthesis to pilot or manufacturing scale presents significant challenges related to reaction efficiency, impurity profiles, product stability, and process safety. This application note provides an in-depth guide for the scale-up synthesis of this class of compounds, focusing on the widely employed Miyaura borylation reaction. We will explore the underlying chemical principles, critical process parameters for optimization, and robust purification strategies. A detailed, field-tested protocol is provided, alongside essential safety considerations to ensure a successful and safe scale-up campaign.

Introduction: The Strategic Importance of Arylboronic Esters

Arylboronic acids and their pinacol esters are indispensable tools in the synthetic organic chemist's toolbox.[1] Their utility is most prominently demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4][5] The 2-chloro-4-(boronopinacolate)benzoic acid scaffold is particularly valuable, incorporating three key functionalities:

-

An aryl chloride , which can participate in subsequent cross-coupling or other nucleophilic aromatic substitution reactions.

-

A boronic ester , the key functional group for Suzuki-Miyaura coupling.

-

A carboxylic acid , which provides a handle for amide bond formation, esterification, or serves as a critical pharmacophore.

The presence of chlorine in pharmaceutical compounds is a common strategy to modulate metabolic stability and binding affinity.[6] While the synthesis of these molecules is routine on a milligram-to-gram scale, large-scale production requires a nuanced understanding of the process to maintain yield, purity, and cost-effectiveness. Key challenges in scaling up include managing reaction exotherms, ensuring homogenous mixing, and addressing the inherent instability of boronate esters during purification.[1][7]

Synthetic Strategy: The Miyaura Borylation Pathway

The most common and scalable method for synthesizing arylboronic esters is the Miyaura borylation, which involves the cross-coupling of an aryl halide with a diboron reagent.[4][8]

Core Reaction Components

-

Starting Material: A di-halogenated benzoic acid, typically 2-chloro-4-bromobenzoic acid or 2-chloro-4-iodobenzoic acid. The reaction leverages the differential reactivity of aryl halides towards oxidative addition to palladium(0), with the C-I or C-Br bond being significantly more reactive than the C-Cl bond.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most frequently used reagent due to the stability and ease of handling of the resulting pinacol boronate ester.[4]

-

Catalyst System: A palladium catalyst is essential. A common choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is effective for cross-coupling reactions involving a wide range of substrates.

-

Base: A mild base, such as potassium acetate (KOAc), is crucial. Its role is to facilitate the transmetalation step. Using a strong base can promote a competing Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide, leading to homocoupled impurities.[4]

-

Solvent: A polar, aprotic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or 1,4-dioxane is typically used to ensure solubility of the reactants.

Reaction Mechanism

The catalytic cycle of the Miyaura borylation is a well-established process involving several key steps. Understanding this mechanism is vital for troubleshooting and optimizing the reaction on a larger scale.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. Boronic Acids and Derivatives | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]

Application Note: Telescoped One-Pot Synthesis Involving 2-Chloro-4-(boronato)benzoic Acid Scaffolds

This Application Note is designed for medicinal chemists and process development scientists. It details the telescoped (one-pot) utilization of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid derivatives.

While the specific pinacol ester (Bpin) is commercially available, its isolation is often unnecessary and yield-limiting due to protodeboronation and solubility issues associated with the free carboxylic acid. This guide focuses on the In Situ Generation and Cross-Coupling protocol, a superior method for generating library diversity around the 2-chloro-benzoic acid scaffold.

Abstract

This protocol outlines the one-pot synthesis of biaryl-carboxylic acids via the transient formation of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid . By telescoping the Miyaura borylation of 4-bromo-2-chlorobenzoic acid and a subsequent Suzuki coupling, researchers avoid the isolation of the amphiphilic boronate intermediate. This method preserves the orthogonal chlorine handle for late-stage diversification (e.g.,

Strategic Rationale & Mechanism

The 2-chloro-4-boronobenzoic acid motif is a "trident" scaffold in drug discovery:

-

C-4 (Boronate): Enables rapid extension into biaryl space (Suzuki coupling).

-

C-1 (Carboxyl): Solubilizing group or anchor for amide coupling.

-

C-2 (Chloride): A steric modulator or handle for subsequent nucleophilic aromatic substitution (

) or nickel-catalyzed coupling.

Why One-Pot? Isolating boronic acids/esters containing free carboxylic acids is technically challenging. They often suffer from:

-

Protodeboronation: Accelerated by the presence of the acidic proton and trace moisture.

-

Purification Loss: The amphiphilic nature (lipophilic Bpin + hydrophilic COOH) complicates silica chromatography and aqueous extraction.

-

Atom Economy: Telescoping eliminates solvent exchange and intermediate drying steps.

Reaction Pathway Diagram

The following diagram illustrates the cascade logic, moving from the aryl halide precursor to the final biaryl product without isolation.

Caption: Logical flow of the telescoped Miyaura Borylation-Suzuki sequence. The intermediate is generated and consumed in the same vessel.

Experimental Protocol

Scale: 1.0 mmol (adaptable to 20g+ process scale) Total Time: ~6–18 hours

Materials & Reagents Table

| Component | Role | Equivalents | Notes |

| 4-Bromo-2-chlorobenzoic acid | Limiting Reagent | 1.0 | Purity >97% essential. |

| Bis(pinacolato)diboron ( | Boron Source | 1.1 – 1.2 | Excess ensures full conversion. |

| Catalyst | 0.03 – 0.05 | Robust, air-stable catalyst. | |

| Potassium Acetate (KOAc) | Base (Step 1) | 3.0 | Anhydrous. Crucial for transmetallation. |

| 1,4-Dioxane | Solvent | 0.2 M | Anhydrous, degassed. |

| Aryl Bromide/Iodide | Coupling Partner | 1.0 – 1.1 | Added in Step 2. |

| Base (Step 2) | 3.0 | Added as 2M aqueous solution. |

Step-by-Step Methodology

Phase 1: In Situ Borylation

-

Setup: To a dry reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-chlorobenzoic acid (235 mg, 1.0 mmol),

(280 mg, 1.1 mmol), and KOAc (294 mg, 3.0 mmol).-

Expert Insight: The use of KOAc is non-negotiable here. Stronger bases (carbonates/hydroxides) will promote competitive hydrolysis of the Bpin or protodeboronation before the Suzuki step.

-

-

Catalyst Addition: Add

(25 mg, 0.03 mmol).-

Note:

is preferred over

-

-

Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

). Inject anhydrous 1,4-Dioxane (5.0 mL). -

Reaction: Heat the mixture to 90°C for 2–4 hours.

-

Monitoring: Check by LC-MS. Look for the mass of the boronic acid (

for the free acid form, as Bpin often hydrolyzes on LC columns) or the Bpin ester (

-

Phase 2: Telescoped Suzuki Coupling

-

Cooling: Once borylation is complete, cool the reaction mixture to room temperature. Do not work up.

-

Addition: Remove the septum briefly (under positive inert gas flow) and add the Aryl Halide coupling partner (1.0 mmol).

-

Activation: Add 2M aqueous

(1.5 mL, 3.0 mmol).-

Mechanistic Note: The addition of water and a stronger base activates the boronate species (forming the boronate "ate" complex) required for the transmetallation in the Suzuki cycle.

-

-

Reaction: Reseal and heat to 80–100°C for 4–12 hours.

-

Optimization: If the coupling partner is sterically hindered, a second charge of catalyst (1-2 mol%) may be added at this stage, though usually the initial catalyst loading suffices.

-

-

Work-up:

Critical Quality Attributes (Troubleshooting)

Protodeboronation (Loss of Boron)

-

Symptom: Observation of 3-chlorobenzoic acid (des-bromo byproduct) in LC-MS.

-

Cause: Reaction temperature too high during Step 1, or presence of water before Step 2.

-

Solution: Ensure KOAc is anhydrous. Keep Step 1 temperature strictly at 80-90°C. Do not exceed 4 hours if conversion is complete.

Homocoupling

-

Symptom: Dimerization of the starting material.

-

Cause: Trace oxygen in the system.

-

Solution: Rigorous degassing (sparging with Argon for 10 mins) is more effective than simple vacuum cycles.

Catalyst Poisoning

-

Symptom: Stalled reaction in Step 2.

-

Cause: The free carboxylic acid can coordinate Pd.

-

Solution: The addition of aqueous carbonate in Step 2 usually resolves this by converting the acid to the carboxylate. If stalling persists, switch to XPhos Pd G2 precatalyst, which is highly robust against heteroatoms.

References

-

Miyaura Borylation of Aryl Halides: Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Chloroarenes. Journal of the American Chemical Society, 124(27), 8001–8006. [Link][4]

-

One-Pot Borylation/Suzuki Protocols: Molander, G. A., & Trice, S. L. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Organic Letters, 14(18), 4814–4817. [Link]